N-(4-fluorobenzo[d]thiazol-2-yl)-3-(p-tolylthio)propanamide is a chemical compound with the CAS number 895014-93-4. This compound belongs to the class of benzothiazole derivatives, which are known for their diverse biological activities. The presence of both a fluorobenzothiazole moiety and a thioether group in its structure suggests potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways.
The compound can be classified under the category of propanamides, specifically those substituted with thiazole and thioether functionalities. Its molecular formula is , indicating a complex structure that may contribute to its pharmacological properties. The fluorine atom enhances the lipophilicity and bioavailability of the molecule, making it a candidate for further biological evaluation .
The synthesis of N-(4-fluorobenzo[d]thiazol-2-yl)-3-(p-tolylthio)propanamide typically involves several key steps:
Reactions are typically conducted in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to drive the reaction towards completion. Monitoring through thin-layer chromatography (TLC) helps ensure that the reaction has proceeded as expected .
The molecular structure of N-(4-fluorobenzo[d]thiazol-2-yl)-3-(p-tolylthio)propanamide can be depicted as follows:
The three-dimensional conformation of this compound can significantly influence its interaction with biological targets, which is crucial for its potential applications in drug design.
N-(4-fluorobenzo[d]thiazol-2-yl)-3-(p-tolylthio)propanamide may participate in various chemical reactions, including:
These reactions must be carefully controlled to preserve the integrity of the core structure while enabling further derivatization .
The mechanism of action for N-(4-fluorobenzo[d]thiazol-2-yl)-3-(p-tolylthio)propanamide is not fully elucidated but may involve:
Further studies are required to characterize its specific interactions at the molecular level and confirm its biological activity .
The physical properties of N-(4-fluorobenzo[d]thiazol-2-yl)-3-(p-tolylthio)propanamide include:
Chemical properties include stability under standard laboratory conditions, with potential reactivity towards strong acids or bases .
N-(4-fluorobenzo[d]thiazol-2-yl)-3-(p-tolylthio)propanamide has potential applications in various scientific fields:
Benzothiazole represents a privileged scaffold in medicinal chemistry, characterized by a bicyclic structure comprising a benzene ring fused to a thiazole ring. This heterocyclic system exhibits remarkable versatility in drug design due to its favorable physicochemical properties, aromatic stability, and capacity for diverse non-covalent interactions with biological targets. The incorporation of benzothiazole derivatives into therapeutic agents spans multiple disease domains, including oncology, neurology, and infectious diseases, underpinned by their ability to mimic peptide bonds and participate in hydrogen bonding, hydrophobic interactions, and π-stacking phenomena [4] [5].
The journey of benzothiazoles in pharmaceutical development began with early applications in industrial chemistry and dye manufacturing. However, their therapeutic potential became evident through natural product discovery—notably in the isolation of firefly luciferin—and systematic chemical exploration. Riluzole (2-amino-6-trifluoromethoxybenzothiazole), approved for amyotrophic lateral sclerosis in 1995, marked a watershed moment as the first benzothiazole-based therapeutic agent, demonstrating neuroprotective properties through glutamate modulation [5]. This breakthrough validated benzothiazole as a viable CNS-active scaffold and stimulated extensive research into structural analogs.
In Alzheimer's disease (AD) research, benzothiazoles gained prominence with the development of Pittsburgh Compound B ([¹¹C]PiB), a thioflavin-T derivative used for in vivo imaging of amyloid-β plaques. This diagnostic application highlighted the scaffold's ability to cross the blood-brain barrier (BBB) and selectively bind pathological protein aggregates [5] [8]. Subsequent drug discovery efforts focused on optimizing benzothiazole derivatives for multi-target engagement against AD pathogenesis pathways, including acetylcholinesterase (AChE) inhibition, β-secretase (BACE) modulation, and mitochondrial protein interactions such as amyloid-binding alcohol dehydrogenase (ABAD/17β-HSD10) [2] [8]. The evolution from monofunctional agents to rationally designed multitarget directed ligands (MTDLs) incorporating benzothiazole pharmacophores represents a paradigm shift in neurodegenerative disease therapeutics [2].
Table 1: Evolution of Key Benzothiazole Derivatives in Medicinal Chemistry
Compound | Structural Features | Therapeutic Application | Year/Period |
---|---|---|---|
Riluzole | 2-Amino-6-trifluoromethoxy | Amyotrophic lateral sclerosis | 1995 |
Pittsburgh Compound B | 6-OH-benzothiazole derivative | Amyloid-β imaging in Alzheimer's | 2004 |
Frentizole Derivatives | Biaryl benzothiazole-urea hybrids | ABAD/17β-HSD10 inhibition (Alzheimer's) | 2010s |
N-(4-Fluorobenzo[d]thiazol-2-yl)propionamide | Fluorinated acylated analog | Neuroprotective lead compound | 2010s |
Fluorine incorporation into benzothiazole derivatives serves multiple strategic purposes in drug design. The 4-fluoro substitution pattern, exemplified in compounds like N-(4-fluorobenzo[d]thiazol-2-yl)propionamide (CAS 907974-12-3), profoundly influences molecular properties through three primary mechanisms: enhanced membrane permeability, metabolic stabilization, and optimized target binding. Fluorine's high electronegativity and small atomic radius (van der Waals radius ~1.47 Å) allow subtle electronic modulation without significant steric perturbation [5] [9].
Specifically, 4-fluoro substitution on the benzothiazole ring system:
In the specific case of N-(4-fluorobenzo[d]thiazol-2-yl)-3-((4-fluorophenyl)thio)propanamide (CAS 896359-16-3, C₁₆H₁₂F₂N₂OS₂, MW 350.42 g/mol), dual fluorine atoms strategically positioned on both the benzothiazole and phenylthio moieties synergistically enhance target affinity while maintaining molecular weight below 400 Da, adhering to CNS drug-like property guidelines [1] [5].
The thiomethyl-propanamide linker (–S–CH₂–CH₂–C(=O)NH–) represents a sophisticated molecular design feature that enables three-dimensional exploration of target binding sites while conferring conformational flexibility and electronic modulation. In compounds like N-(4-fluorobenzo[d]thiazol-2-yl)-3-((4-fluorophenyl)thio)propanamide, this linkage bridges the fluorinated benzothiazole "warhead" with hydrophobic aryl components, creating extended pharmacophores capable of multi-target engagement [1] [4].
Structural and Functional Advantages:
In Alzheimer's therapeutics, this design strategy enables simultaneous engagement with amyloidogenic and cholinergic targets. The propanamide linker in fluorinated benzothiazole derivatives positions the fluorobenzothiazole to interact with the peripheral anionic site (PAS) of AChE, while the p-tolylthio moiety penetrates the catalytic active site (CAS), effectively spanning the enzyme gorge [2] [4]. Additionally, the electron density distribution across the thiomethyl-propanamide bridge (quantified through molecular electrostatic potential calculations) facilitates interactions with mitochondrial enzymes like ABAD/17β-HSD10, whose inhibition mitigates amyloid-β-induced toxicity [8].
Table 2: Functional Roles of Molecular Fragments in N-(4-fluorobenzo[d]thiazol-2-yl)-3-(p-tolylthio)propanamide
Molecular Fragment | Key Properties | Therapeutic Rationale |
---|---|---|
4-Fluorobenzo[d]thiazol-2-yl | Aromatic, H-bond acceptor/donor (N–H), moderate log P | Blood-brain barrier penetration; AChE PAS binding; amyloid interaction |
–NH–C(=O)–CH₂–CH₂–S– | Flexible linker, H-bond donor/acceptor, weak dipole | Conformational adaptation; hydrogen bonding to catalytic residues |
p-Tolylthio (4-methylphenylthio) | Hydrophobic, sterically compact, metabolically stable | CAS occupancy in cholinesterases; enhanced lipophilicity for membrane penetration |
The strategic integration of these components—fluorinated benzothiazole, thiomethyl-propanamide linker, and hydrophobic aryl terminus—exemplifies contemporary rational design in CNS drug discovery. This approach balances target affinity, selectivity, and pharmacokinetic properties, positioning such compounds as promising candidates for neurodegenerative disease modification [1] [3] [8].
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3